5-Chloro-2-isothiocyanatopyridine
Description
5-Chloro-2-isothiocyanatopyridine (CAS: Not explicitly provided) is a heteroaromatic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and an isothiocyanate (-NCS) group at the 2-position. This compound is synthesized via a one-pot method starting from amines, as demonstrated by its preparation alongside analogs like 5-Fluoro-2-isothiocyanatopyridine (4c) .
Properties
CAS No. |
52648-23-4 |
|---|---|
Molecular Formula |
C6H3ClN2S |
Molecular Weight |
170.62 g/mol |
IUPAC Name |
5-chloro-2-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-5-1-2-6(8-3-5)9-4-10/h1-3H |
InChI Key |
VPIJBYDGGXMRJT-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1Cl)N=C=S |
Canonical SMILES |
C1=CC(=NC=C1Cl)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyridyl Isothiocyanates
5-Fluoro-2-isothiocyanatopyridine (4c)
- Substituents : Fluorine (5-position), isothiocyanate (2-position).
- Molecular Weight : 154 g/mol (GC-MS) .
- Applications : Used in labeling biomolecules due to fluorine’s utility in PET imaging .
This compound (4d)
- Substituents : Chlorine (5-position), isothiocyanate (2-position).
- Molecular Weight : ~170 g/mol (calculated).
- Reactivity : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce ring electron deficiency, altering reaction kinetics in nucleophilic substitutions.
- Applications : Preferred in stable intermediate synthesis for drug candidates (e.g., kinase inhibitors) .
Pyridine Derivatives with Alternative Functional Groups
5-Chloro-2-methoxy-3-nitropyridine
- Substituents : Chlorine (5-position), methoxy (2-position), nitro (3-position).
- Key Features: The nitro group introduces strong electron-withdrawing effects, making the ring highly electrophilic. Methoxy acts as a weak electron donor, creating regioselective reactivity.
- Applications : Intermediate in synthesizing herbicides and antiviral agents .
5-Chloro-2-cyanopyridine
- Substituents: Chlorine (5-position), cyano (2-position).
- Key Features: The cyano group (-CN) is a stronger electron-withdrawing group than -NCS, enhancing susceptibility to nucleophilic attack.
- Applications : Building block for metal-organic frameworks (MOFs) and pharmaceutical intermediates (e.g., antihypertensive drugs) .
Structural Analogs with Mixed Halogens
5-Chloro-2-fluoro-4-iodopyridine
- Substituents : Chlorine (5), fluorine (2), iodine (4).
- Key Features :
- Iodine’s polarizability facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
- Mixed halogens enable sequential functionalization.
- Applications: Precursor in synthesizing radiolabeled compounds for diagnostics .
Comparative Data Table
Research Findings and Trends
- Electronic Effects : Chlorine’s moderate electron-withdrawing nature balances reactivity and stability in this compound, making it preferable for multi-step syntheses over more reactive analogs like nitro-substituted derivatives .
- Synthetic Flexibility : Compounds with mixed halogens (e.g., 5-Chloro-2-fluoro-4-iodopyridine) enable sequential functionalization, a trend in targeted drug discovery .
- Thermal Stability : Isothiocyanates (4c, 4d) generally exhibit lower melting points compared to nitriles or nitro derivatives, suggesting weaker intermolecular forces .
Preparation Methods
Synthesis via Dithiocarbamate Intermediate
A classical method involves the formation and desulfurization of dithiocarbamate salts. Primary amines, such as 5-chloro-2-aminopyridine, react with carbon disulfide (CS₂) in the presence of a base (e.g., NaOH) to form sodium dithiocarbamate. Subsequent treatment with desulfurizing agents like thiophosgene (Cl₂C=S) or lead nitrate (Pb(NO₃)₂) yields the isothiocyanate.
Reaction Mechanism:
$$
\text{5-Chloro-2-aminopyridine} + \text{CS}2 + \text{NaOH} \rightarrow \text{5-Chloro-2-dithiocarbamate} \xrightarrow{\text{Cl}2\text{C=S}} \text{5-Chloro-2-isothiocyanatopyridine} + \text{Byproducts}
$$
This method achieves yields of 70–85%, but scalability is limited by the toxicity of thiophosgene and the generation of hazardous byproducts. Recent studies have explored alternatives such as ethyl chloroformate or iodine to mitigate these issues.
One-Pot Synthesis Using Iron(III) Chloride
A streamlined one-pot approach leverages iron(III) chloride (FeCl₃) as a catalyst. 5-Chloro-2-aminopyridine is treated with sodium thiocyanate (NaSCN) in aqueous FeCl₃ under mild conditions (25–40°C, 2–4 hours). The Fe³⁺ ion facilitates the direct conversion of the amine to the isothiocyanate without isolating intermediates.
Advantages:
- Eliminates the need for toxic thiophosgene.
- Yields up to 78% with high purity.
- Scalable for industrial applications due to simplified workup.
Limitations:
- Requires precise control of pH and temperature to avoid over-oxidation.
- Iron residues necessitate additional purification steps.
Palladium-Catalyzed Cyanation Followed by Amination
A patent-pending method involves a multi-step sequence starting from 5-nitro-2-chloropyridine. First, palladium-catalyzed cyanation introduces a nitrile group at the 2-position using Zn(CN)₂ and a Pd₂(dba)₃/dppf catalyst system. Subsequent reduction of the nitro group with iron powder yields 5-chloro-2-aminopyridine, which is treated with thiophosgene to install the isothiocyanate.
Reaction Steps:
- Cyanation:
$$
\text{5-Nitro-2-chloropyridine} + \text{Zn(CN)}_2 \xrightarrow{\text{Pd catalyst}} \text{5-Nitro-2-cyanopyridine}
$$ - Reduction:
$$
\text{5-Nitro-2-cyanopyridine} \xrightarrow{\text{Fe, HCl}} \text{5-Chloro-2-aminopyridine}
$$ - Thiophosgene Treatment:
$$
\text{5-Chloro-2-aminopyridine} + \text{Cl}_2\text{C=S} \rightarrow \text{this compound}
$$
This method achieves >90% yield in the final step but requires specialized catalysts and stringent anhydrous conditions.
Chlorination and Thiophosgene Treatment
Direct chlorination of 2-isothiocyanatopyridine derivatives offers an alternative route. 5-Hydroxy-2-isothiocyanatopyridine is treated with phosphorus oxychloride (POCl₃) at reflux to substitute the hydroxyl group with chlorine.
Reaction:
$$
\text{5-Hydroxy-2-isothiocyanatopyridine} + \text{POCl}3 \xrightarrow{\Delta} \text{this compound} + \text{H}3\text{PO}_4
$$
Yields range from 65–75%, with POCl₃’s corrosiveness posing handling challenges.
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters of the discussed methods:
| Method | Reagents/Catalysts | Yield (%) | Temperature (°C) | Advantages | Limitations |
|---|---|---|---|---|---|
| Dithiocarbamate Route | CS₂, Thiophosgene | 70–85 | 0–25 | Well-established | Toxic reagents, byproduct formation |
| One-Pot (FeCl₃) | FeCl₃, NaSCN | 75–78 | 25–40 | Eco-friendly, scalable | Iron residue purification |
| Palladium-Catalyzed | Pd₂(dba)₃, Zn(CN)₂ | >90 | 100–130 | High yield, selective | Costly catalysts, multi-step |
| Direct Chlorination | POCl₃ | 65–75 | 80–110 | Simple substitution | Corrosive reagents |
Challenges and Optimization Strategies
Challenges:
- Toxicity: Thiophosgene and POCl₃ require stringent safety protocols.
- Byproduct Management: Dithiocarbamate routes generate sulfides necessitating column chromatography.
- Cost: Palladium catalysts increase production expenses.
Optimizations:
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